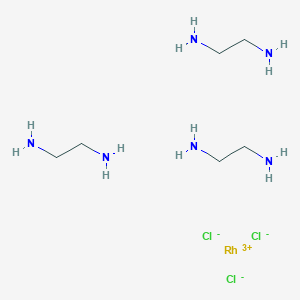

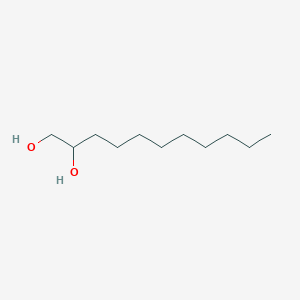

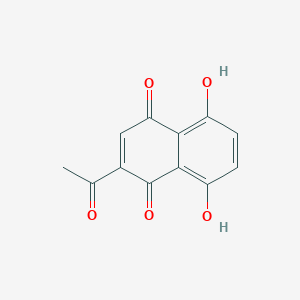

![molecular formula C13H10Cl2S B089362 1-(氯甲基)-2-[(4-氯苯基)硫烷基]苯 CAS No. 13459-60-4](/img/structure/B89362.png)

1-(氯甲基)-2-[(4-氯苯基)硫烷基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves photoredox-catalyzed cascade annulations or electrooxidative processes. For example, a photoredox-catalyzed cascade annulation technique has been employed to synthesize benzothiophenes and benzoselenophenes from methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides, showcasing a method that could potentially be adapted for our compound of interest (Yan et al., 2018). Additionally, electrooxidative double ene-type chlorination has been used to prepare related chloromethylated compounds, highlighting a viable synthetic pathway (Uneyama et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" has been elucidated through techniques like X-ray crystallography, providing insight into their conformations and geometric parameters. For instance, structural analyses of benzothiophenes and their derivatives have revealed planar molecular structures, offering clues about the structural characteristics of our compound of interest (Takimiya et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of chloromethylated and chlorophenylsulfanyl compounds involves various nucleophilic additions and electrophilic substitutions. One study detailed the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles, demonstrating the types of chemical transformations that may be applicable to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene" (Pouzet et al., 1998).

科学研究应用

吲哚和芳香聚酰亚胺的合成

吲哚的一锅法合成:一项研究开发了一种有效的方法,通过类似于“1-(氯甲基)-2-[(4-氯苯基)硫烷基]苯”的化合物衍生的异硫氰酸酯的前体环化来合成 2-硫烷基-3-亚磺酰基(或磺酰基)-1H-吲哚。该过程涉及使用氢化钠,然后进行 S- 和/或 N-烷基化,展示了一种构建具有复杂吲哚结构的新方法,在药物和材料科学中具有潜在应用 (Kobayashi, Ezaki, & Kobayashi, 2013).

透明聚酰亚胺的开发:对硫代苯基取代的联苯胺(可以从“1-(氯甲基)-2-[(4-氯苯基)硫烷基]苯”的衍生物合成)的研究,导致了透明聚酰亚胺的产生。这些材料具有高折射率和小的双折射,由于其优异的热机械稳定性,适用于高级光学应用 (Tapaswi 等人,2015).

光氧化还原催化和自由基聚合

光氧化还原催化的级联环化:一项研究探索了光氧化还原催化在苯甲硫醚(与“1-(氯甲基)-2-[(4-氯苯基)硫烷基]苯”相关)与磺酰氯环化中的应用。该方法有效地合成了苯并噻吩和苯并硒吩,展示了光氧化还原催化在创建具有有机电子和光伏材料广泛应用的杂环化合物中的潜力 (Yan 等人,2018).

聚合物合成的动力学蒙特卡罗建模:在另一项研究中,动力学蒙特卡罗建模用于分析通过亚磺酰前体路线合成前驱聚合物,涉及类似于“1-(氯甲基)-2-[(4-氯苯基)硫烷基]苯”的化合物。这项研究提供了优化聚合物合成工艺的见解,突出了初始反应物浓度和反应条件在实现所需聚合物特性中的重要性 (Steenberge 等人,2011).

安全和危害

属性

IUPAC Name |

1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJLGVDVLDAUEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376886 |

Source

|

| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |

CAS RN |

13459-60-4 |

Source

|

| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

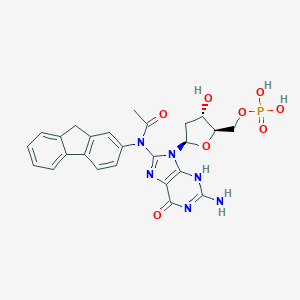

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)